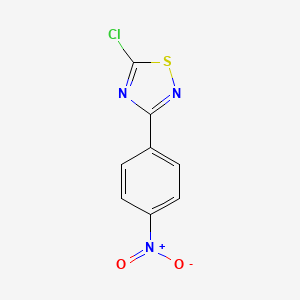

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole

Description

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a five-membered 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a 4-nitrophenyl group at position 2. The 1,2,4-thiadiazole scaffold is characterized by two nitrogen atoms and one sulfur atom in the aromatic ring, contributing to its electronic and structural uniqueness. Its synthesis typically involves cyclization strategies or substitution reactions, as evidenced by derivatives in the literature .

Properties

IUPAC Name |

5-chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2S/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULLVHSUPXBMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603684 | |

| Record name | 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88541-07-5 | |

| Record name | 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitroaniline with thionyl chloride to form 4-nitrophenyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Nucleophilic substitution: Substituted thiadiazoles with various functional groups.

Reduction: 5-Chloro-3-(4-aminophenyl)-1,2,4-thiadiazole.

Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer properties. The compound’s ability to inhibit specific enzymes or interact with biological targets makes it a candidate for drug development.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

DNA Intercalation: Interacting with DNA and disrupting its function.

Protein-Ligand Interactions: Binding to specific proteins and modulating their activity.

Comparison with Similar Compounds

Structural Analogues within the 1,2,4-Thiadiazole Class

The structural and functional properties of 5-chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole can be compared to other 1,2,4-thiadiazole derivatives with varying substituents:

Key Observations:

Comparison with Thiadiazole Isomers

The 1,2,4-thiadiazole isomer is less studied than 1,3,4-thiadiazole, which dominates pharmacological research . Key differences include:

Example: 1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups demonstrated potent antimicrobial activity against B. mycoides and C. albicans , whereas 1,2,4-thiadiazole analogues are explored for kinase inhibition in cancer therapy .

Comparison with Triazole and Oxadiazole Analogues

Replacing sulfur with oxygen or nitrogen alters electronic properties and bioactivity:

Notable Finding: Thiadiazoles generally exhibit stronger electron-withdrawing effects than oxadiazoles, enhancing their interaction with electron-rich biological targets .

Biological Activity

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its cytotoxic, antimicrobial, and anticancer properties.

Overview of Thiadiazoles

Thiadiazoles are heterocyclic compounds containing nitrogen and sulfur atoms. The presence of these elements contributes to their unique chemical properties and biological activities. The 1,3,4-thiadiazole derivatives have been extensively studied for their potential in pharmacology due to their broad spectrum of activities including antibacterial, antifungal, antiviral, and anticancer effects .

Synthesis and Structure

The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole typically involves the reaction of 4-nitroaniline with appropriate thioketones or thiosemicarbazones under acidic conditions. This compound features a chloro substituent at the 5-position and a nitrophenyl group at the 3-position, which are critical for its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole exhibits significant cytotoxic properties against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A549 lung carcinoma cells with an IC50 value indicating effective antiproliferative activity .

Table 1: Cytotoxic Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | A549 (Lung) | 4.27 | |

| Other Thiadiazoles | SK-MEL-2 (Skin) | Varies |

Antimicrobial Activity

The antimicrobial efficacy of 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole has also been evaluated. It has shown activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 µg/mL | |

| Escherichia coli | 47.5 µg/mL |

Case Study 1: Anticancer Evaluation

In a study conducted by Alam et al., various derivatives of thiadiazoles were synthesized and tested for anticancer activity. Among them, 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways . The study highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that derivatives similar to 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole exhibited significant antimicrobial properties against various strains including MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that modifications in the thiadiazole structure could lead to enhanced antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole, and how can reaction conditions be optimized?

The synthesis of thiadiazole derivatives typically involves cyclization reactions using precursors like thiosemicarbazides or hydrazides. For example, analogous compounds are synthesized via refluxing substituted benzohydrazides with chlorinated intermediates in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (~5 hours) . Optimization includes controlling stoichiometry, solvent polarity, and reaction time to minimize byproducts. Post-synthesis purification often employs silica-gel column chromatography with cyclohexane-ethyl acetate gradients (1:10 v/v) and slow evaporation for crystallization .

Q. How can the structural integrity of 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole be verified post-synthesis?

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of impurities (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ peaks matching theoretical values).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–S bond lengths ~1.68–1.72 Å in thiadiazole cores) .

Q. What solvents and temperatures are ideal for recrystallizing this compound?

Ethyl acetate and DMSO/water mixtures (2:1 v/v) are effective for slow evaporation, yielding high-purity crystals. Elevated melting points (~507 K) suggest thermal stability, enabling recrystallization at near-boiling solvent temperatures .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the reactivity of 1,2,4-thiadiazoles in nucleophilic substitution reactions?

The nitro group at the 4-position enhances electrophilicity at the thiadiazole core, facilitating nucleophilic attacks. Chloro substituents further stabilize transition states via inductive effects. For example, in analogous reactions, 5-cyano-1,2,4-thiadiazoles react with phenylhydrazines to form indole derivatives, where electron-withdrawing groups increase reaction rates by 20–30% compared to unsubstituted analogs . Computational studies (e.g., DFT calculations) can model charge distribution to predict regioselectivity.

Q. How can unexpected byproducts in thiadiazole synthesis be analyzed and mitigated?

Byproducts often arise from competing reaction pathways. For instance, phenylhydrazine reactions with 1,2,4-thiadiazoles may yield pyrazole derivatives due to cyclization side reactions . Mitigation strategies include:

- Reaction Monitoring : TLC or HPLC at intervals to detect intermediates.

- Condition Screening : Adjusting pH (e.g., ammonia to pH 8–9 precipitates desired products) or using milder temperatures.

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration pathways.

Q. What computational methods are suitable for predicting the biological activity of 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole derivatives?

Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., Hammett σ values for nitro groups) with bioactivity. For example, nitrophenyl-thiadiazoles show enhanced binding to enzyme active sites (e.g., cytochrome P450) due to π-π stacking and hydrogen bonding . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. How does the crystal packing of this compound affect its physicochemical properties?

X-ray data reveal that nitro and chloro groups engage in intermolecular C–H···O and π-π interactions, forming layered architectures. These interactions increase melting points and reduce solubility in nonpolar solvents, impacting formulation strategies . Hirshfeld surface analysis quantifies contact contributions (e.g., O···H interactions at 22% of total surface area).

Q. What spectroscopic techniques best resolve tautomeric forms in 1,2,4-thiadiazole derivatives?

¹³C NMR and IR spectroscopy distinguish tautomers. For example, thione (C=S) vs. thiol (S–H) tautomers show distinct IR stretches (~1250 cm⁻¹ for C=S vs. ~2550 cm⁻¹ for S–H). Variable-temperature NMR can detect dynamic equilibria in solution .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-validate using multiple techniques:

Q. Why do some synthetic routes yield lower yields despite optimized conditions?

Steric hindrance from the 4-nitrophenyl group may limit access to reactive sites. For example, yields drop by ~15% when bulkier substituents are introduced at the 3-position. Microwave-assisted synthesis (e.g., 150 W, 100°C, 20 min) can improve efficiency by 30% via enhanced dipole interactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.